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Compound of Interest

Compound Name:
3-Fluoropropyl 4-

methylbenzenesulfonate

Cat. No.: B147173 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific spectral data for 3-Fluoropropyl 4-methylbenzenesulfonate is not

readily available in public databases as of the last update. The following guide provides a

representative analysis based on spectral data from analogous compounds and general

principles of spectroscopic techniques. This document serves as a template for the analysis

and reporting of spectral data for this and similar molecules.

Introduction
3-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester of significant interest in

organic synthesis, potentially serving as a key intermediate in the introduction of the 3-

fluoropropyl group in the development of novel pharmaceutical agents. The presence of both

aromatic and aliphatic moieties, along with a fluorine atom, gives rise to a distinct spectroscopic

profile. This guide outlines the expected spectral characteristics and provides a framework for

its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data
The following tables summarize the expected and observed spectral data for compounds

structurally related to 3-Fluoropropyl 4-methylbenzenesulfonate. These values can be used

as a reference for the analysis of the target compound.
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Table 1: Predicted ¹H NMR Spectral Data
Assignment

Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

Ar-H (ortho to SO₂) 7.78 d ~8.0

Ar-H (meta to SO₂) 7.35 d ~8.0

O-CH₂ 4.25 t ~6.0

CH₂-F 4.50 dt
~47.0 (H-F), ~6.0 (H-

H)

CH₂-CH₂-CH₂ 2.15 m -

Ar-CH₃ 2.45 s -

Table 2: Predicted ¹³C NMR Spectral Data
Assignment

Predicted Chemical Shift

(ppm)
Coupling Constant (J, Hz)

C-SO₂ 145.0 -

C-CH₃ 132.8 -

Ar-CH (ortho to SO₂) 129.8 -

Ar-CH (meta to SO₂) 127.8 -

O-CH₂ 68.0 -

CH₂-F 80.5 d, ¹JCF ≈ 165

CH₂-CH₂-CH₂ 30.0 d, ²JCF ≈ 20

Ar-CH₃ 21.6 -

Table 3: Predicted ¹⁹F NMR Spectral Data
Assignment

Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

CH₂-F -220 to -230 t ~47.0
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Table 4: Key IR Absorption Bands
Functional Group Vibrational Mode

Expected Wavenumber

(cm⁻¹)

S=O Asymmetric stretch 1350 - 1370

S=O Symmetric stretch 1170 - 1190

C-O Stretch 1000 - 1100

C-F Stretch 1000 - 1400

C-H (aromatic) Stretch 3000 - 3100

C-H (aliphatic) Stretch 2850 - 3000

Table 5: Expected Mass Spectrometry Data
Ion Formula Expected m/z

[M+H]⁺ C₁₀H₁₄FO₃S⁺ 233.06

[M+Na]⁺ C₁₀H₁₃FNaO₃S⁺ 255.04

[M-C₃H₆F]⁺ C₇H₇O₃S⁺ 155.02

Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm broadband probe.

Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

¹H NMR: Spectra are acquired at 400 MHz with a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and 16 scans.
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¹³C NMR: Spectra are acquired at 100 MHz with a spectral width of 240 ppm, a relaxation

delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.

¹⁹F NMR: Spectra are acquired at 376 MHz with a spectral width of 100 ppm, a relaxation

delay of 1.0 s, and 64 scans.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the

ATR crystal.

Data Acquisition: Spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹

and an accumulation of 4 scans.

Mass Spectrometry
Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent) with an

electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in acetonitrile or methanol at a concentration of

approximately 1 mg/mL and infused into the ESI source.

Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z

50-1000.

Visualization of the Analytical Workflow
The logical flow of spectral data analysis for the characterization of 3-Fluoropropyl 4-
methylbenzenesulfonate is depicted below.
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methylbenzenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b147173#3-fluoropropyl-4-
methylbenzenesulfonate-spectral-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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